REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1.[H-].[Na+].[CH:10]1([CH2:16][CH2:17]Br)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O1CCCC1>[CH:10]1([CH2:16][CH2:17][N:1]2[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC(=C1)C=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCBr
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was then stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (500 ml) and dichloromethane (500 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel using an elution gradient of toluene:ethyl acetate (100:0 to 96:4)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |